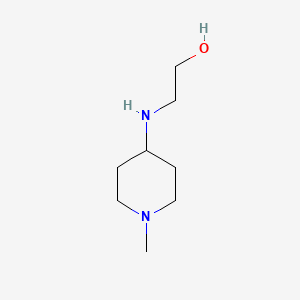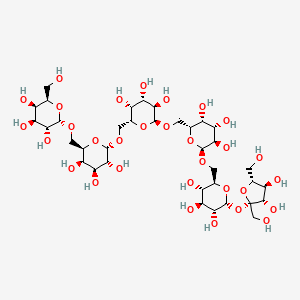
2-(1-Methyl-piperidin-4-ylamino)-ethanol
描述
2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery due to their biological activity and structural diversity . This compound, in particular, has a piperidine ring substituted with a methyl group and an ethanolamine moiety, making it a versatile intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Starting Materials: 1-methylpiperidine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 50-70°C.
Procedure: Ethylene oxide is added dropwise to a solution of 1-methylpiperidine in an appropriate solvent, such as ethanol or methanol, under stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Workup: The reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
2-(1-Methyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanolamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanolamine derivatives.
科学研究应用
Medicinal Chemistry
-
Potential Therapeutic Agent :
- The compound has been studied for its potential as an antidepressant and anxiolytic agent , due to its ability to modulate neurotransmitter systems. It may influence serotonin and norepinephrine pathways, which are critical in mood regulation.
- Research indicates that derivatives of this compound can exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
- Drug Development :
Biochemical Research
-
Enzyme Interaction :
- The compound has been shown to interact with key enzymes involved in metabolic pathways, such as aldose reductase. This interaction can be crucial for managing diabetic complications by reducing sorbitol accumulation .
- Studies have highlighted its role in inhibiting oxidative stress pathways, which may have implications for conditions characterized by inflammation and oxidative damage .
-
Cellular Effects :
- In vitro studies demonstrate that this compound influences cell signaling pathways associated with inflammation and cell survival, suggesting potential therapeutic roles in chronic inflammatory diseases .
Industrial Applications
-
Chemical Synthesis :
- This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of specialty chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can yield novel compounds with specific functionalities .
- Material Science :
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various derivatives related to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) effective against several microbial strains, highlighting their potential as antimicrobial agents.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 2: Antidepressant Activity
In a preclinical trial evaluating the antidepressant effects of structural analogs of this compound, significant reductions in depressive behaviors were observed in animal models. The study suggested that modulation of serotonin receptors might be a key mechanism behind these effects.
作用机制
The mechanism of action of 2-(1-Methyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and ethanolamine moiety allow the compound to form stable hydrophobic and hydrogen bonding interactions with the active sites of these targets . This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-piperidin-4-ylamine: Similar structure but lacks the ethanolamine moiety.
2-(1-Methyl-piperidin-4-ylamino)-acetic acid: Contains an acetic acid group instead of an ethanolamine moiety.
1-Methyl-piperidin-4-ylmethanol: Similar structure but with a methanol group instead of ethanolamine.
Uniqueness
2-(1-Methyl-piperidin-4-ylamino)-ethanol is unique due to the presence of both the piperidine ring and the ethanolamine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in research and industry .
生物活性
2-(1-Methyl-piperidin-4-ylamino)-ethanol, also known by its CAS number 942205-82-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and applications in scientific research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds containing piperidine and oxadiazole rings are known for their diverse biological effects, including:
- Antimicrobial Activity : This compound has shown potential in inhibiting the growth of various pathogens.
- Antitumor Properties : It may affect cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound can influence inflammatory responses at the cellular level.
| Property | Description |
|---|---|
| Molecular Weight | 170.24 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 9.0 (basic nature due to piperidine moiety) |
| LogP | 0.5 (indicating moderate lipophilicity) |
The compound's solubility in both polar and nonpolar solvents suggests its versatility in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In cell line studies, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with IC50 values around 15 μM . The mechanism appears to involve the inhibition of cell cycle progression and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of several derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated that this compound significantly reduced biofilm formation and exhibited synergistic effects when combined with traditional antibiotics .
- Antitumor Evaluation : Another study focused on the antitumor effects of this compound on human lung cancer cells. The findings suggested that treatment with the compound resulted in a marked decrease in cell viability and increased levels of reactive oxygen species (ROS), further supporting its potential as an anticancer agent .
属性
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBDJWQOVQCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390050 | |
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942205-82-5 | |
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















